molecular formula C12H8BrNO3 B1336209 1-(3-Bromophenoxy)-2-nitrobenzene CAS No. 883106-34-1

1-(3-Bromophenoxy)-2-nitrobenzene

Cat. No. B1336209
M. Wt: 294.1 g/mol
InChI Key: UTXUGZBQORRGHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Bromophenoxy)-2-nitrobenzene” is an organic compound that likely contains a bromophenoxy group attached to a nitrobenzene group. This suggests that it might have properties similar to other bromophenoxy and nitrobenzene compounds .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely involve a benzene ring substituted with a nitro group and a bromophenoxy group . This structure could potentially be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenoxy)-2-nitrobenzene” would likely be similar to those of other bromophenoxy and nitrobenzene compounds. For example, it might be expected to have a relatively high molecular weight and to be fairly dense .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research on the synthesis of similar compounds, such as 1-(2-Bromoethoxy)-4-nitrobenzene, highlights the importance of nitroaromatic compounds as intermediates in the production of pharmaceuticals and other chemicals. These synthesis methods often involve reactions like the Williamson ether synthesis, indicating potential routes for synthesizing related compounds (Zhai Guang-xin, 2006).

Photophysics and Photochemistry

  • Complex Photophysics : Studies on nitrobenzene, the core structure in "1-(3-Bromophenoxy)-2-nitrobenzene," reveal complex photophysics and photochemistry, with insights into decay paths and fluorescence properties. This research could provide a foundation for understanding the light-induced behavior of bromophenoxy nitrobenzene derivatives (A. Giussani & G. Worth, 2017).

Electrochemical Properties

  • Electrochemical Degradation : Electrochemical studies on nitrobenzene compounds, including the effects of various catalysts on degradation processes, can inform environmental remediation efforts and elucidate the electrochemical behavior of bromophenoxy derivatives (E. Brillas et al., 2004).

Applications in Material Science

  • Polymer Solar Cells : The addition of nitroaromatic compounds to polymer solar cells has been shown to improve device performance by enhancing excitonic dissociation and reducing recombination. This suggests potential applications for "1-(3-Bromophenoxy)-2-nitrobenzene" in the field of photovoltaics (G. Fu et al., 2015).

Advanced Materials

  • Hyperbranched Polymers : The self-condensation of related phenolic compounds has been used to synthesize hyperbranched polymers with high molecular weight, pointing to potential uses of "1-(3-Bromophenoxy)-2-nitrobenzene" in creating advanced polymeric materials (K. Uhrich et al., 1992).

Safety And Hazards

As with any chemical, “1-(3-Bromophenoxy)-2-nitrobenzene” should be handled with care. Bromophenoxy and nitrobenzene compounds can be hazardous and may pose risks to health and safety .

properties

IUPAC Name

1-(3-bromophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXUGZBQORRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428926
Record name 1-(3-bromophenoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenoxy)-2-nitrobenzene

CAS RN

883106-34-1
Record name 1-(3-Bromophenoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-bromophenoxy)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.